molecular formula C21H21ClN4O3S2 B2730149 4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide CAS No. 921925-34-0

4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B2730149
CAS No.: 921925-34-0
M. Wt: 476.99
InChI Key: XRCRPLWKNUXAOT-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule incorporates multiple pharmacophores known to confer bioactive properties, including a phenylpiperazine unit, a thiazole ring, and a benzenesulfonamide group. Compounds with this specific structural framework are of significant interest in the development of novel therapeutic agents. The integration of the sulfonamide and thiazole moieties is a recognized strategy in designing molecules with potential biological activity. Recent studies highlight that such hybrid structures are actively investigated for their antioxidative properties . Furthermore, the piperazine scaffold is a privileged structure in pharmacology, with derivatives demonstrating a wide range of activities such as antibacterial, antiviral, and antipsychotic effects . Specifically, piperazine-based compounds have shown promise as glucokinase activators for the management of Type 2 diabetes , indicating a potential research pathway for this compound in metabolic disease studies. Its mechanism of action would be contingent on the specific biological target, but may involve enzyme inhibition or receptor modulation, which are common for sulfonamide- and piperazine-containing molecules. Researchers can utilize this compound as a key intermediate or a lead compound in structure-activity relationship (SAR) studies aimed at developing new pharmacological tools. It is supplied for non-human research purposes only.

Properties

IUPAC Name

4-chloro-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S2/c22-16-6-8-19(9-7-16)31(28,29)24-21-23-17(15-30-21)14-20(27)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCRPLWKNUXAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, a sulfonamide group, and a phenylpiperazine moiety, which are known to interact with various biological targets.

The molecular formula of the compound is C21H21ClN4O3SC_{21}H_{21}ClN_{4}O_{3}S, with a molecular weight of 477.0 g/mol. The structural characteristics of this compound contribute to its biological activity, particularly in the context of drug development.

PropertyValue
Molecular FormulaC21H21ClN4O3S
Molecular Weight477.0 g/mol
CAS Number921925-34-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The phenylpiperazine moiety is known for modulating neurotransmitter receptors, which can influence various neurological processes. Additionally, the compound may inhibit certain enzymes or signaling pathways, contributing to its therapeutic effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thiazole derivatives possess potent antitumor properties, with IC50 values in the nanomolar range against breast and glioblastoma cancer cells .

Neuropharmacological Effects

The phenylpiperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating psychiatric disorders .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic potential of related sulfonamide derivatives against glioblastoma multiforme and breast adenocarcinoma. The results demonstrated that these compounds induced apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage .
  • Neurotransmitter Modulation : Another investigation focused on the interaction of phenylpiperazine derivatives with serotonin receptors. The findings indicated that these compounds could enhance serotonin receptor activity, suggesting their potential use in treating depression and anxiety disorders .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of sulfonamide derivatives. Modifications to the thiazole and piperazine moieties can significantly impact their pharmacological profiles:

ModificationEffect on Activity
Chloro substitutionEnhanced cytotoxicity against cancer cells
Piperazine ring alterationsImproved binding affinity to receptors

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide. For instance, derivatives containing thiazole rings have been evaluated for their effectiveness against various bacterial and fungal strains. In vitro tests demonstrated that several synthesized thiazole derivatives exhibited promising antimicrobial activity comparable to established antibiotics like penicillin G and ciprofloxacin .

Anticancer Properties

The compound's anticancer potential has also been investigated, particularly in relation to breast cancer treatment. Research indicates that thiazole-based compounds can inhibit the proliferation of cancer cells. For example, a study on thiazole derivatives showed significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines, with some compounds demonstrating IC50 values indicating potent activity . The molecular docking studies further support these findings by elucidating the binding interactions of these compounds with specific cancer-related receptors.

Neuropharmacological Applications

The neuropharmacological effects of this compound are also noteworthy. Compounds with similar structures have shown potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. A series of studies have demonstrated that thiazole-containing compounds can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially improving cognitive function .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated promising activity against Gram-positive and Gram-negative bacteria; comparable to standard antibiotics .
Study 2Anticancer ActivityShowed significant cytotoxicity against MCF7 cell lines; molecular docking confirmed effective binding to target receptors .
Study 3NeuropharmacologyIdentified as a potent acetylcholinesterase inhibitor; potential applications in Alzheimer’s treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Synthesis Highlights Biological Activity
4-Chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide Benzenesulfonamide + Thiazole 4-Chlorophenyl, 4-phenylpiperazine S-alkylation of thiazole with α-halogenated ketones; confirmed via IR/NMR Not explicitly stated; likely CNS-targeted
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1) Benzamide 4-Chlorophenyl, 4-phenylpiperazine Direct coupling of benzoyl chloride with piperazine derivatives Preclinical studies (CNS modulation)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole + Sulfonylbenzene Halogenated phenyl, difluorophenyl Cyclization of hydrazinecarbothioamides; tautomerism confirmed via IR Antifungal/antibacterial potential
2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide (Compound 2) Thiazole + Acetamide Chloro, phenyl Condensation of thiazol-2-amines with chloroacetyl chloride Antimicrobial screening
4-Chloro-N-(4-(hydrazonoethyl)phenyl)benzenesulfonamide derivatives Benzenesulfonamide + Hydrazone Hydrazone linker, nitro/cyano groups Hydrazone formation via Schiff base reaction Anticancer, radiosensitizing agents

Pharmacokinetic Considerations

  • Metabolic Stability : Piperazine moieties are prone to N-dealkylation, whereas triazole derivatives (e.g., [7–9]) may exhibit greater metabolic stability due to aromatic stabilization .

Q & A

Q. How should researchers validate conflicting bioactivity data across assays?

  • Answer :
  • Dose-response curves : Ensure IC50_{50} values are derived from ≥3 independent experiments (SD <15%) .
  • Orthogonal assays : Confirm kinase inhibition via both fluorescence and radiometric assays .
  • Positive controls : Compare with known inhibitors (e.g., Imatinib for kinase studies) to calibrate activity .

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